Ethyl 4,5-dimethyl-2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dimethyl-2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carbon disulfide in the presence of a base.
Thioether formation: The oxadiazole derivative is then reacted with a thiol to form the thioether linkage.
Amidation: The resulting compound is then coupled with an acyl chloride to form the amide bond.
Esterification: Finally, the ester group is introduced through a reaction with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Sulfoxides and sulfones: from oxidation reactions.
Amines: from reduction reactions.
Carboxylic acids: from hydrolysis of the ester group.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for novel polymers.
Biological Studies: It can be used to study the interactions of thiophene-based compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate is not fully understood, but it is believed to involve:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It could modulate pathways related to oxidative stress or inflammation, given its potential to undergo redox reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,5-dimethyl-2-(2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate
- Ethyl 4,5-dimethyl-2-(2-{[5-(pyridin-4-yl)-1,3,4-triazol-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate
Uniqueness
Ethyl 4,5-dimethyl-2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct electronic properties and potential biological activity compared to its thiadiazole and triazole analogs.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-4-25-17(24)14-10(2)11(3)28-16(14)20-13(23)9-27-18-22-21-15(26-18)12-5-7-19-8-6-12/h5-8H,4,9H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMHEJQWERIFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.